molecular formula C21H21NO3 B13066205 Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Cat. No.: B13066205
M. Wt: 335.4 g/mol
InChI Key: JEDWOAMAFVSEQW-UHFFFAOYSA-N
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Description

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate is a complex organic compound with the molecular formula C21H21NO3. It is known for its unique structure, which includes a morpholinomethyl group attached to a phenyl ring, further connected to an ethynyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(aminomethyl)phenyl) ethynyl)benzoate
  • Methyl 4-((4-(hydroxymethyl)phenyl) ethynyl)benzoate
  • Methyl 4-((4-(methoxymethyl)phenyl) ethynyl)benzoate

Uniqueness

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoate

InChI

InChI=1S/C21H21NO3/c1-24-21(23)20-10-8-18(9-11-20)3-2-17-4-6-19(7-5-17)16-22-12-14-25-15-13-22/h4-11H,12-16H2,1H3

InChI Key

JEDWOAMAFVSEQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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